molecular formula C9H18N2O3S B7536028 N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-methylpropanamide

N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-methylpropanamide

Cat. No. B7536028
M. Wt: 234.32 g/mol
InChI Key: MSXMNQJKLGMQIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-methylpropanamide, also known as thioflavin T (ThT), is a fluorescent dye that is widely used in biochemical and biophysical research. ThT is a small molecule with a molecular weight of 318.4 g/mol and a chemical formula of C15H15N2O2S.

Mechanism of Action

ThT binds to amyloid fibrils through hydrophobic interactions and hydrogen bonding. ThT is a planar molecule that can insert between the β-sheets of amyloid fibrils, resulting in a significant increase in fluorescence intensity. The binding of ThT to amyloid fibrils is highly specific, and ThT does not bind to other proteins or cellular components.
Biochemical and Physiological Effects:
ThT does not have any significant biochemical or physiological effects on cells or organisms. ThT is a non-toxic molecule that is widely used in laboratory experiments.

Advantages and Limitations for Lab Experiments

The advantages of using ThT in laboratory experiments include its high specificity for amyloid fibrils, its ease of use, and its low cost. ThT can be used to quantify the amount of amyloid fibrils in a sample, and it can also be used to monitor the kinetics of amyloid fibril formation. The limitations of using ThT include its inability to distinguish between different types of amyloid fibrils and its potential interference with other fluorescent dyes.

Future Directions

There are several future directions for the use of ThT in scientific research. One potential application is the development of ThT-based biosensors for the detection of amyloid fibrils in vivo. Another potential application is the use of ThT in the development of therapeutics for neurodegenerative diseases. ThT can be used to screen small molecules for their ability to inhibit amyloid fibril formation or to promote the clearance of amyloid fibrils. Overall, ThT is a valuable tool for the study of protein aggregation and has the potential to lead to new insights into the pathogenesis of neurodegenerative diseases.

Synthesis Methods

ThT can be synthesized by reacting 2-methylpropanoyl chloride with 2-aminothiophenol in the presence of triethylamine. The resulting product is then oxidized with potassium permanganate to form ThT. The synthesis of ThT is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

ThT is commonly used in the study of protein aggregation, which is a hallmark of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. ThT binds specifically to amyloid fibrils, which are the aggregated forms of proteins that are associated with these diseases. ThT is used to monitor the formation and kinetics of amyloid fibrils in vitro and in vivo.

properties

IUPAC Name

N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3S/c1-8(2)9(12)10-4-6-11-5-3-7-15(11,13)14/h8H,3-7H2,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXMNQJKLGMQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCN1CCCS1(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-methylpropanamide

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